molecular formula C16H17FN2O3 B2418373 N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide CAS No. 2415509-85-0

N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide

Cat. No.: B2418373
CAS No.: 2415509-85-0
M. Wt: 304.321
InChI Key: VXFFILYYRLOVIW-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyridine ring substituted with a carboxamide group, a fluorine atom, and a methyl group, along with a dimethoxyphenylmethyl moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring and the dimethoxyphenylmethyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, thereby affecting cellular processes and leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-10-13(17)6-7-14(19-10)16(20)18-9-11-4-5-12(21-2)8-15(11)22-3/h4-8H,9H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFFILYYRLOVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NCC2=C(C=C(C=C2)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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